s-Diphenylcarbazone

描述

It is characterized by its orange solid appearance and poor solubility in water, but it dissolves well in ethanol, chloroform, and benzene . This compound is widely used as an indicator in various analytical chemistry applications, particularly in the determination of metal ions.

准备方法

Synthetic Routes and Reaction Conditions

s-Diphenylcarbazone can be synthesized from diphenylcarbazide through an oxidation process . The reaction involves the use of an oxidizing agent such as ammonium persulfate to convert diphenylcarbazide to this compound . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

s-Diphenylcarbazone undergoes various chemical reactions, including:

Oxidation: Conversion from diphenylcarbazide to this compound.

Complexation: Formation of colored complexes with metal ions such as mercury (II) and chromium (III).

Common Reagents and Conditions

Oxidizing Agents: Ammonium persulfate for oxidation reactions.

Solvents: Ethanol, chloroform, and benzene for dissolving the compound.

Major Products

科学研究应用

Analytical Chemistry

Detection of Heavy Metals

s-Diphenylcarbazone is primarily used as a reagent for the colorimetric determination of heavy metals, especially chromium, copper, and mercury. Its high sensitivity and selectivity make it an essential tool in analytical laboratories.

- Chromium Detection : The compound reacts with chromium ions to form a colored complex, allowing for the quantitative analysis of chromium in various samples. Studies have shown that the method is effective for detecting chromium at trace levels in environmental samples .

- Copper Detection : Recent research has highlighted a novel method for determining copper levels in water samples using flame atomic absorption spectrometry with this compound as a reagent. This application demonstrates its utility in environmental monitoring and ensuring water quality .

Table 1: Applications of this compound in Analytical Chemistry

| Metal Detected | Methodology | Reference |

|---|---|---|

| Chromium | Colorimetric analysis | |

| Copper | Flame atomic absorption spectrometry | |

| Mercury | Colorimetric determination |

Environmental Monitoring

This compound plays a critical role in environmental chemistry by facilitating the detection of hazardous substances in various matrices.

- Water Quality Assessment : The compound is employed to assess the presence of heavy metals in water bodies, which is crucial for environmental protection and public health. Its effectiveness in detecting low concentrations of metals makes it invaluable for routine monitoring .

- Soil Analysis : Similar applications extend to soil testing, where this compound aids in identifying contamination levels from industrial activities.

Radiation Dosimetry

Recent studies have explored the use of this compound in radiation processing and dosimetry.

- Dosimetric Characterization : Research indicates that this compound can be utilized for the dosimetric characterization of nickel complexes. This application is significant for radiation safety assessments and material science research .

- Radiation Processing : The compound's stability under radiation makes it suitable for various applications in radiation processing, enhancing safety protocols in environments where radiation exposure is a concern.

Case Studies

Several case studies exemplify the diverse applications of this compound:

- Study on Chromium Detection : A study demonstrated the effectiveness of this compound in detecting hexavalent chromium on metallic surfaces. The research utilized colorimetric spot tests followed by advanced spectroscopic techniques to confirm results, highlighting the importance of this compound in industrial safety .

- Environmental Monitoring Study : Another study focused on using this compound for assessing copper levels in traditional coffee pot water samples, showcasing its relevance in everyday consumer products and environmental health .

作用机制

The mechanism of action of s-Diphenylcarbazone involves the formation of colored complexes with metal ions. When this compound reacts with metal ions, it forms a complex that can be detected and quantified spectrophotometrically . This property makes it a valuable tool in analytical chemistry for the detection and quantification of metal ions.

相似化合物的比较

Similar Compounds

Diphenylcarbazide: The precursor to s-Diphenylcarbazone, also forms colored complexes with metal ions.

1,5-Diphenylcarbazone: Another name for this compound, highlighting its structural similarity.

Uniqueness

This compound is unique due to its specific ability to form highly colored complexes with mercury (II) ions, making it particularly useful in mercurimetric titrations . Its poor solubility in water but good solubility in organic solvents also distinguishes it from other similar compounds .

生物活性

s-Diphenylcarbazone (DPC) is a derivative of diphenylcarbazide, a compound known for its diverse applications in analytical chemistry and biological research. Its unique properties allow it to act as a reagent in various biological assays, particularly in the detection of metal ions and as an indicator in colorimetric analyses. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties, supported by case studies and research findings.

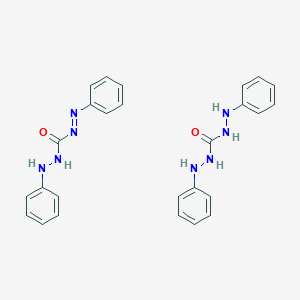

Chemical Structure and Properties

This compound is characterized by its hydrazone functional group, which contributes to its reactivity and biological activity. The general structure can be represented as follows:

This structure allows DPC to interact with various biological molecules, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 25 μg/mL for different pathogens.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 6.25 |

| Candida albicans | 25 |

These findings suggest that DPC could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that DPC can inhibit the growth of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values reported were in the range of 4-17 μM, indicating potent anticancer activity.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 6.7 |

| A549 | 10.5 |

The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism, making it a candidate for further development in cancer therapy.

Biochemical Applications

In biochemical assays, this compound serves as a reagent for detecting metal ions such as mercury and chromium. It forms stable complexes with these metals, allowing for colorimetric determination in environmental and biological samples.

Colorimetric Detection of Metals

A notable application is in the colorimetric determination of chloride ions in biological samples using mercuric nitrate and DPC. The interaction results in a purple complex that can be quantitatively analyzed.

Case Studies

- Antimicrobial Efficacy : A study conducted by El-Sabbagh et al. evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, confirming its potential as an antibacterial agent.

- Anticancer Research : Research by Xu et al. demonstrated the compound's ability to inhibit proliferation in cancer cell lines through apoptosis induction.

- Environmental Monitoring : Studies utilizing DPC in colorimetric assays for heavy metal detection have shown its effectiveness in assessing environmental contamination levels.

属性

IUPAC Name |

1-anilino-3-phenyliminourea;1,3-dianilinourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJPBIRJSVMEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-15-4 | |

| Record name | NSC5063 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylcarbazone compound with s-diphenylcarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does s-Diphenylcarbazone function as an indicator in the mercurimetric titration of chloride ions?

A: this compound acts as a metallochromic indicator in the mercurimetric titration of chloride ions. [, ] In the presence of dilute nitric acid, this compound forms a rose-red colored complex with mercury (II) ions. Initially, any chloride ions present in the solution react with the added mercury (II) nitrate, forming soluble mercury (II) chloride. Once all chloride ions are consumed, the excess mercury (II) ions react with this compound, leading to a visible color change from orange to rose-red, signifying the titration endpoint.

Q2: What are the advantages of using this compound over other indicators for chloride determination in biological samples?

A2: this compound offers several advantages as an indicator for chloride determination in biological fluids:

- Sharp Color Change: It exhibits a distinct color change at the endpoint, making it easy to visually determine the titration completion. []

- Compatibility with Biological Samples: The method described in the research uses a heat clot extraction technique to separate low molecular weight components like chloride from serum proteins. [] This minimizes interference from other components in the biological samples.

- Established Methodology: The research demonstrates the successful application of this compound in an established mercurimetric titration method, indicating its reliability and accuracy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。